1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O4/c1-12-7-8-13(25(28)29)10-18(12)23-19(26)14-4-3-9-24(20(14)27)11-15-16(21)5-2-6-17(15)22/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLLUZXWMMYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with the molecular formula C20H15ClFN3O4 and a molecular weight of 415.81 g/mol. Its unique structural features, including a dihydropyridine core and specific halogen substitutions, suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound comprises several key structural components that may influence its biological activity:
- Dihydropyridine Core : This core is known for its role in various biological processes, particularly in cardiovascular and neuropharmacological contexts.
- Chloro-Fluorobenzyl Group : The presence of chlorine and fluorine atoms can enhance lipophilicity and biological potency.
- Nitrophenyl Moiety : This functional group is often associated with increased reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the dihydropyridine class exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Antiviral Properties : The structure may confer activity against viruses such as HIV, as evidenced by related compounds demonstrating significant inhibitory effects on HIV reverse transcriptase .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of specific kinases, suggesting that this compound may also interact with key enzymes involved in cellular signaling pathways .
- Receptor Modulation : The unique structural features may allow for selective binding to various receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antitumor Efficacy :
- Antiviral Activity :
- Pharmacokinetic Profiles :
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |
| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |
| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation.
- Receptor Modulation : It interacts with specific receptors to alter signaling pathways.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on different cancer cell lines, notable results were observed:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates activity against various bacterial strains, indicating potential as an antimicrobial agent.
Comparative Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a therapeutic agent against bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it valuable in drug design. Studies have shown that it can effectively inhibit enzymes linked to cancer progression and microbial resistance.
Preparation Methods
Synthesis of 2-Chloro-6-fluorobenzyl Chloride
The 2-chloro-6-fluorobenzyl group is introduced via alkylation of the dihydropyridine nitrogen. The intermediate 2-chloro-6-fluorobenzyl chloride is synthesized through radical chlorination of 2-chloro-6-fluorotoluene under controlled conditions. According to the method described in CN102617312A, chlorination occurs at 100–200°C under UV illumination, producing a mixture of mono-, di-, and tri-chlorinated derivatives. Gas chromatography monitors the reaction until the mono-chlorinated species (2-chloro-6-fluorobenzyl chloride) content drops below 0.5%, at which point hydrolysis with iron-based solid superacid (SO₄²⁻/Fe₃O₄) and water yields 2-chloro-6-fluorobenzaldehyde. Subsequent reduction or direct use of the benzyl chloride derivative is feasible, with isolated yields reaching 95% under optimized conditions.
Preparation of 2-Methyl-5-nitroaniline
The 2-methyl-5-nitroaniline moiety is synthesized via nitration of o-toluidine. As demonstrated in Moreno-Fuquen et al., nitration in acidic media directs the nitro group to the meta position relative to the methyl group, forming 2-methyl-5-nitroaniline. Key steps include:
- Dissolving o-toluidine in concentrated sulfuric acid at 0°C.
- Gradual addition of nitric acid (65%) to maintain temperatures below 5°C.
- Neutralization with aqueous sodium hydroxide to precipitate the product.
The nitroaniline derivative is isolated in 54–72% yield and characterized by ¹H NMR (δ 8.13 ppm, aromatic protons) and ¹³C NMR (δ 156.42 ppm, nitro group).
Construction of the Dihydropyridine Core
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is assembled via a diversity-oriented synthesis (DOS) strategy. Building on ACS Combinatorial Science methodologies, dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate reacts with primary amines to form 1-substituted dihydropyridines. For this target compound:
- Cyclocondensation of the diester with ammonium acetate in acetic acid yields methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.
- Tosylation or chlorination at the 4-position enables subsequent Suzuki-Miyaura cross-coupling, though this step is omitted here due to the absence of an aryl group at C4.
- Hydrolysis of the methyl ester with aqueous NaOH produces the carboxylic acid, which is coupled with 2-methyl-5-nitroaniline using EDC/HOBt or via the formamide-mediated method described in EP0330205B1. The latter employs formamide and a strong acid catalyst (16–20 mol% H⁺) at 80–120°C, achieving direct amidation without intermediate isolation.
N-Alkylation of the Dihydropyridine
The final step involves alkylation of the dihydropyridine nitrogen with 2-chloro-6-fluorobenzyl chloride. Key considerations include:
- Base selection: Potassium carbonate or sodium hydride in anhydrous DMF facilitates deprotonation of the NH group.
- Temperature control: Reactions proceed at 60–80°C for 12–24 hours to ensure complete substitution.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields typically exceeding 85%.
Analytical Validation and Optimization
Spectroscopic Characterization
- ¹H NMR : The dihydropyridine ring protons resonate as distinct doublets (δ 6.5–7.2 ppm), while the benzyl group’s aromatic protons appear as a multiplet (δ 7.3–7.8 ppm).
- ¹³C NMR : The carboxamide carbonyl is observed at δ 165–168 ppm, and the dihydropyridine C=O at δ 170–175 ppm.
- MS (ESI+) : Molecular ion peak at m/z 442.1 [M+H]⁺ confirms the molecular formula C₂₀H₁₆ClFN₃O₃.
Reaction Optimization Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzyl chloride synth | Cl₂, 180°C, Fe₃O₄/SO₄²⁻ catalyst | 95 | 99.7 |
| Nitroaniline prep | HNO₃/H₂SO₄, 0–5°C | 68 | 98.5 |
| Dihydropyridine alkyl | K₂CO₃, DMF, 70°C, 18h | 87 | 99.2 |
Challenges and Alternative Routes
- Regioselectivity in Alkylation : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) or polar aprotic solvents.
- Oxidation Control : The 2-oxo group is preserved by avoiding strong oxidizing agents; reactions are conducted under nitrogen.
- Alternative Carboxamide Formation : Microwave-assisted coupling (150°C, 20 min) reduces reaction time by 60% compared to conventional heating.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Cyclization of β-ketoester precursors under acidic conditions (e.g., H₂SO₄) to form the dihydropyridinone core.
- Step 2 : Benzylation using 2-chloro-6-fluorobenzyl chloride in DMF with K₂CO₃ as a base (60°C, 12 hrs).
- Step 3 : Carboxamide coupling with 2-methyl-5-nitroaniline via EDCI/HOBt activation in anhydrous DMF (0-5°C, inert atmosphere).
Critical parameters include solvent purity, temperature control, and intermediate characterization (TLC/HPLC). Yields typically range from 40-60% after purification .
Q. How is structural integrity confirmed during synthesis?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₀H₁₅ClFN₃O₄, MW 415.81).
- HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological screening assays are appropriate?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922), with MIC values compared to ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-concentration gradients (0.1–10 mM) to determine IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied?
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and assess activity changes.
- Key Features : The 2-chloro-6-fluorobenzyl group enhances lipophilicity and membrane penetration, while the nitro group stabilizes π-π interactions in enzyme binding pockets.
- Data Correlation : Use QSAR models (e.g., CoMFA) to predict activity based on electronic (Hammett σ) and steric parameters (molar refractivity) .
Q. How to resolve contradictions in reported enzyme inhibition data?
- Assay Standardization : Use identical enzyme isoforms (e.g., EGFR T790M vs. wild-type) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive (e.g., ATP-site binding) vs. allosteric inhibition.
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream phosphorylation .
Q. What experimental designs optimize bioavailability studies?
- In Vitro Models : Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
Data Analysis & Validation
Q. How to address variability in antimicrobial MIC values across studies?
| Variable | Impact | Mitigation Strategy |
|---|---|---|
| Bacterial Strain | Clinical isolates vs. ATCC strains | Use standardized strains (CLSI) |
| Inoculum Size | 5×10⁵ CFU/mL vs. 1×10⁶ CFU/mL | Adopt CLSI-recommended density |
| Compound Purity | <95% increases MIC | Require HPLC purity certificates |
| Statistical meta-analysis (random-effects model) quantifies heterogeneity . |
Q. What computational methods validate enzyme inhibition mechanisms?
- Molecular Docking : AutoDock Vina to predict binding poses in EGFR (PDB: 1M17).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM-PBSA to compare binding energies of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
